L-Ornithine dihydrochloride

Analytical Chemistry Biochemical Assay Quality Control

Avoid experimental variability in cell culture and enzymology. L-Ornithine dihydrochloride (CAS 6211-16-1) offers a defined, high-purity alternative to less stable salt forms. - Substitutes putrescine in CHO-K1 serum-free media at 100 µM for chemically defined bioprocessing. - Provides reproducible kinetics as an ODC substrate with an EC₅₀ of 112.0 µM. - Ensures accurate chiral identification with a specific optical rotation of +16.0 to +19.0°.

Molecular Formula C5H14Cl2N2O2
Molecular Weight 205.08 g/mol
CAS No. 6211-16-1
Cat. No. B1581303
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Ornithine dihydrochloride
CAS6211-16-1
Molecular FormulaC5H14Cl2N2O2
Molecular Weight205.08 g/mol
Structural Identifiers
SMILESC(CC(C(=O)O)N)CN.Cl.Cl
InChIInChI=1S/C5H12N2O2.2ClH/c6-3-1-2-4(7)5(8)9;;/h4H,1-3,6-7H2,(H,8,9);2*1H/t4-;;/m0../s1
InChIKeyHGBAVEGDXFHRQP-FHNDMYTFSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

L-Ornithine Dihydrochloride (CAS 6211-16-1): A Definitive Salt Form for Urea Cycle Research and Bioprocessing


L-Ornithine dihydrochloride (CAS 6211-16-1) is a crystalline dihydrochloride salt of the non-proteinogenic amino acid L-ornithine, with the molecular formula C₅H₁₄Cl₂N₂O₂ and a molecular weight of 205.08 g/mol [1]. It is a hygroscopic, water-soluble solid (melting point 197-199 °C with decomposition) that serves as a critical substrate for the urea cycle and polyamine biosynthesis . As a key intermediate in nitrogen metabolism, it facilitates the detoxification of ammonia and acts as a precursor for L-arginine, L-citrulline, and polyamines like putrescine, spermidine, and spermine .

Why L-Ornithine Dihydrochloride Cannot Be Casually Substituted with Other Ornithine Salts or Free Base


Although L-ornithine is the common bioactive moiety, its salt form profoundly influences critical physicochemical properties, including aqueous solubility, hygroscopicity, thermal stability, and, consequently, its suitability for specific research and industrial applications . For instance, the dihydrochloride salt exhibits distinct solubility and stability profiles compared to the monohydrochloride or the L-aspartate salt (LOLA), which are optimized for different use cases—ranging from defined cell culture media supplementation to parenteral formulations for ammonia detoxification [1][2]. A generic substitution without considering these salt-specific attributes can lead to experimental variability, reduced efficacy, or formulation failure. The following evidence quantifies these critical differentiators.

L-Ornithine Dihydrochloride: A Quantitative Evidence Guide for Differentiated Procurement


Solubility and Optical Purity: Dihydrochloride vs. Monohydrochloride Salt

L-Ornithine dihydrochloride exhibits a specific optical rotation of [α]²⁰/D = +16.0 to +19.0° (c=5, H₂O), which is a critical quality attribute confirming its L-configuration and chiral purity [1]. In contrast, L-ornithine monohydrochloride typically displays a different specific rotation, e.g., +23.0° to +25.0° under varying conditions [2]. The dihydrochloride salt achieves 'almost transparency' in water, indicating high solubility and suitability for clear aqueous formulations, whereas solubility data for the monohydrochloride is often reported qualitatively [1].

Analytical Chemistry Biochemical Assay Quality Control

Thermal Stability and Storage: Dihydrochloride Decomposition Profile

L-Ornithine dihydrochloride demonstrates high thermal stability with a melting point/decomposition onset at 197-199 °C . This is in contrast to L-ornithine monohydrochloride, which has a reported melting point of 226-227 °C . While both are stable solids, the dihydrochloride's lower decomposition point (still well above ambient) is coupled with specific storage recommendations (room temperature, <15°C, under inert gas) due to its hygroscopic nature [1]. The monohydrochloride form may have different hygroscopicity, impacting long-term stability in humid environments.

Formulation Science Stability Studies Logistics

Cell Culture Performance: Ornithine Dihydrochloride as a Chemically Defined Media Supplement

In serum-free, chemically defined media for CHO-K1 cells, supplementation with 100 μM L-ornithine (dihydrochloride salt) was shown to support viable cell density and viability comparable to 1 mg/L putrescine supplementation over multiple passages [1]. This is a specific, quantifiable application not directly claimed for other ornithine salts like L-ornithine L-aspartate (LOLA) in this context . The use of ornithine dihydrochloride as a media additive is patented to improve viable cell density, reduce cell doubling time, and increase recombinant protein production [2].

Bioprocessing CHO Cell Culture Monoclonal Antibody Production

In Vivo Ammonia Detoxification: Differential Tissue Potassium Effects vs. L-Ornithine L-Aspartate (LOLA)

In a comparative in vivo mouse study, intraperitoneal administration of L-ornithine HCl (4 g/kg) resulted in significantly different tissue potassium levels compared to L-ornithine aspartate (6 g/kg) [1]. Specifically, brain potassium increased to 108.1 ± 1.3 µmol/g with the HCl salt versus 104.0 ± 1.9 µmol/g with the aspartate salt (both p<0.001 vs. control). In the kidney, the HCl salt decreased potassium to 58.69 ± 2.0 µmol/g compared to 53.86 ± 3.2 µmol/g for the aspartate salt (both p<0.05 vs. control) [1]. This demonstrates that the salt counterion directly modulates the physiological effects of ornithine in vivo, with the dihydrochloride form showing a distinct tissue-specific electrolyte impact.

Hepatic Encephalopathy Ammonia Metabolism In Vivo Pharmacology

Enzymatic Substrate Specificity: L-Ornithine Dihydrochloride as a Substrate for Ornithine Decarboxylase (ODC)

L-Ornithine dihydrochloride serves as the direct substrate for ornithine decarboxylase (ODC), the rate-limiting enzyme in polyamine biosynthesis, with a reported EC₅₀ of 112.0 µM in a specific pharmacological assay [1]. This precise quantitative value allows researchers to calibrate enzyme assays and compare inhibitor potencies. While L-ornithine monohydrochloride also acts as an ODC substrate, its kinetic parameters (Km, Vmax) are often studied separately and can differ due to differences in enzyme preparation and assay conditions [2]. The dihydrochloride salt's defined stoichiometry and high purity (≥99.0% AT) make it the preferred substrate for reproducible, quantitative enzymatic studies .

Enzymology Polyamine Biosynthesis Metabolic Research

L-Ornithine Dihydrochloride: Optimal Application Scenarios Driven by Evidence


Chemically Defined Media Development for CHO Cell Bioprocessing

Based on the evidence that 100 μM L-ornithine dihydrochloride effectively substitutes for putrescine in supporting CHO-K1 cell growth in serum-free media [5], this salt is the preferred choice for developing robust, chemically defined (CD) cell culture media for biopharmaceutical production. Its high purity and defined stoichiometry minimize variability, aligning with regulatory expectations for upstream bioprocessing .

Enzymatic Studies of Polyamine Biosynthesis and ODC Inhibition

Given its defined EC₅₀ of 112.0 µM as an ODC substrate [5] and its availability in high purity (≥99.0%) , L-ornithine dihydrochloride is the optimal substrate for quantitative enzymology. Researchers investigating ODC kinetics, screening ODC inhibitors (e.g., eflornithine analogs), or tracing polyamine metabolic flux should select this salt to ensure reproducible and comparable kinetic data across experiments and laboratories.

In Vivo Studies Investigating Differential Electrolyte Effects of Ornithine Salts

The direct head-to-head comparison revealing that L-ornithine HCl induces distinct tissue potassium changes compared to L-ornithine aspartate [5] establishes a clear rationale for using the dihydrochloride salt in specific in vivo models. Researchers investigating ammonia detoxification where electrolyte balance is a critical endpoint (e.g., in models of hepatic encephalopathy or renal function) should opt for the dihydrochloride form to isolate the effects of the chloride counterion from those of aspartate.

Analytical Method Development and Chiral Purity Assessment

The precise and distinct specific optical rotation value of [α]²⁰/D = +16.0 to +19.0° for L-ornithine dihydrochloride [5] makes it a valuable reference standard for developing chiral HPLC methods, polarimetric assays, or other analytical techniques. This ensures accurate identification and quantification of L-ornithine in complex mixtures, distinguishing it from its D-isomer or other salts like the monohydrochloride (which has a different rotation) .

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